molecular formula C8H9NO B575068 2-[(E)-prop-1-enoxy]pyridine CAS No. 179938-97-7

2-[(E)-prop-1-enoxy]pyridine

Cat. No.: B575068
CAS No.: 179938-97-7
M. Wt: 135.166
InChI Key: HSQIUNHYZOLOCX-FARCUNLSSA-N
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Description

2-[(E)-prop-1-enoxy]pyridine is a pyridine derivative featuring an (E)-configured propenoxy substituent at the 2-position. The E-stereochemistry of the allyl ether group introduces distinct geometric and electronic properties, influencing its reactivity, stability, and interactions in chemical or biological systems.

Properties

CAS No.

179938-97-7

Molecular Formula

C8H9NO

Molecular Weight

135.166

IUPAC Name

2-[(E)-prop-1-enoxy]pyridine

InChI

InChI=1S/C8H9NO/c1-2-7-10-8-5-3-4-6-9-8/h2-7H,1H3/b7-2+

InChI Key

HSQIUNHYZOLOCX-FARCUNLSSA-N

SMILES

CC=COC1=CC=CC=N1

Synonyms

Pyridine, 2-(1-propenyloxy)-, (E)- (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-prop-1-enoxy]pyridine typically involves the reaction of pyridine with propenyl halides under basic conditions. One common method is the reaction of pyridine with 1-bromo-1-propene in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-prop-1-enoxy]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(E)-prop-1-enoxy]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(E)-prop-1-enoxy]pyridine involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Substituent Effects on Pyridine Derivatives

Pyridine derivatives with alkoxy or alkenyl substituents are widely studied for their applications in agrochemicals, pharmaceuticals, and materials science. Below is a comparative analysis of key compounds:

Compound Substituent Key Features Applications/Findings Reference
2-[(E)-prop-1-enoxy]pyridine (E)-CH₂CH₂CH₂O⁻ E-configuration enhances planarity; potential for conjugation with pyridine ring. Hypothesized use in coordination chemistry. N/A
2-(Chloromethyl)pyridine hydrochloride -CH₂Cl Electrophilic chloromethyl group; high reactivity in SN2 reactions. Intermediate in organic synthesis.
2-(1-methyl-2-(4-phenoxyphenoxy)ethoxy)pyridine Branched alkoxy with aromatic groups Bulky substituent enhances binding to insect juvenile hormone receptors. Active ingredient (pyriproxyfen) in pesticides.
(E)-2-(pent-3-enyl)pyridine (streptopyridine E) (E)-CH₂CH₂CH₂CH=CH₂ Volatile alkenyl chain; synthesized via iron-catalyzed coupling. Natural metabolite from Streptomyces sp.

Key Observations :

  • Substituent Size: Bulky groups (e.g., phenoxyphenoxy in pyriproxyfen) improve receptor binding in pesticides but may reduce volatility, whereas smaller groups like prop-1-enoxy could enhance bioavailability .

Physical and Chemical Properties

Property This compound 2-(Chloromethyl)pyridine Pyriproxyfen
Molecular Weight ~137.14 g/mol 164.03 g/mol 321.35 g/mol
Polarity Moderate (due to ether oxygen) High (polar C-Cl bond) Low (hydrophobic aromatic groups)
Stability Air-sensitive (allyl ether) Hygroscopic Stable under ambient conditions

Notable Trends:

  • The E-configuration in this compound may lower melting points compared to saturated alkoxy analogs due to reduced crystallinity .
  • Pyriproxyfen’s aromatic substituents contribute to its persistence in environmental matrices, whereas smaller alkenyl groups may degrade faster .

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